1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine
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Overview
Description
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine is a chemical compound with the molecular formula C12H18N2O3S. It is primarily used in proteomics research and has applications in various scientific fields . The compound features a piperidine ring substituted with a sulfonyl group and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-methoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Piperidine is reacted with 4-methoxybenzenesulfonyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity and function. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine can be compared with other similar compounds such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
4-Methoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Sulfonylpiperidines: A class of compounds with similar structural features but different substituents on the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-17-11-2-4-12(5-3-11)18(15,16)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTORACXJFLSNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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